molecular formula C21H24FN3O5S B2917184 N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896293-47-3

N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2917184
CAS RN: 896293-47-3
M. Wt: 449.5
InChI Key: HXDMJTCWKJMPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Behavior

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research has demonstrated the significance of orexin (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. Studies involving selective antagonists for OXR, such as SB-649868 and GSK1059865, have shown their potential in reducing binge eating in rats without affecting standard food pellet intake, suggesting a major role of OX1R mechanisms in compulsive eating behavior. This indicates that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Structure and Conformation Studies

Structure and Conformation of Solvated Compounds

The crystal structure and molecular conformation of solvated compounds related to the chemical structure have been studied, providing insights into their potential as antineoplastic agents. These studies are crucial for understanding the molecular basis of these compounds' biological activities and could guide the design of new therapeutics (Banerjee et al., 2002).

Novel Materials and Methods in Pharmacology

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups has led to the development of fluorinated polyamides with potential applications in materials science. These polymers exhibit high glass transition temperatures, stability, and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).

Molecular Detection Techniques

Fluorescent Probe for Hydrogen Sulfide Detection in Mitochondria

The development of fluorescent probes based on ester groups towards rosamine with pyridine unit represents a significant advancement in molecular detection techniques. Such probes have been shown to exhibit excellent selectivity and sensitivity to hydrogen sulfide over other species, with applications in detecting hydrogen sulfide in mitochondria of living cells (Wang et al., 2018).

properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-24-21(27)20(26)23-13-15-5-2-3-7-19(15)22/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMJTCWKJMPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.